molecular formula C17H34O B3061131 2-Methylhexadecanal CAS No. 55019-46-0

2-Methylhexadecanal

Cat. No.: B3061131
CAS No.: 55019-46-0
M. Wt: 254.5 g/mol
InChI Key: CTUHQRWBXMBEPD-UHFFFAOYSA-N
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Description

2-Methylhexadecanal is an organic compound with the chemical formula C17H34O It is a fatty aldehyde, which means it contains a long carbon chain with an aldehyde functional group at one end

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylhexadecanal can be synthesized through several methods. One common approach is the oxidation of 2-methylhexadecan-1-ol. This reaction typically involves the use of oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) under mild conditions to convert the alcohol to the corresponding aldehyde .

Industrial Production Methods

In industrial settings, this compound can be produced through the hydroformylation of 1-hexadecene. This process involves the addition of a formyl group (CHO) to the terminal carbon of the alkene, followed by hydrogenation to yield the aldehyde. The reaction is typically catalyzed by transition metal complexes such as rhodium or cobalt .

Chemical Reactions Analysis

Types of Reactions

2-Methylhexadecanal undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, alcohols

Major Products Formed

    Oxidation: 2-Methylhexadecanoic acid

    Reduction: 2-Methylhexadecan-1-ol

    Substitution: Imines, acetals

Mechanism of Action

The mechanism of action of 2-Methylhexadecanal involves its interaction with specific molecular targets. For example, it has been shown to bind to the insulin receptor and major histocompatibility (MHC) class I protein, which are involved in glucose homeostasis and immune response, respectively . This binding can modulate the activity of these receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

2-Methylhexadecanal can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its specific structure, which includes a methyl group at the second carbon. This structural feature can influence its reactivity and interactions with biological molecules, making it distinct from other similar compounds.

Properties

IUPAC Name

2-methylhexadecanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(2)16-18/h16-17H,3-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUHQRWBXMBEPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20338155
Record name Hexadecanal, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55019-46-0
Record name Hexadecanal, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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